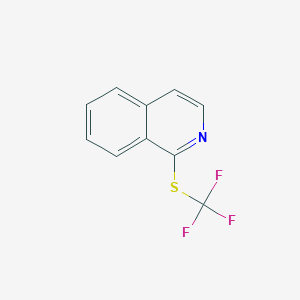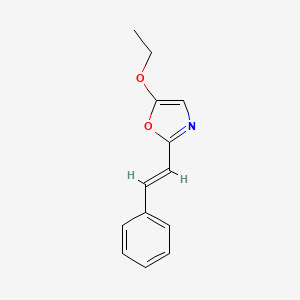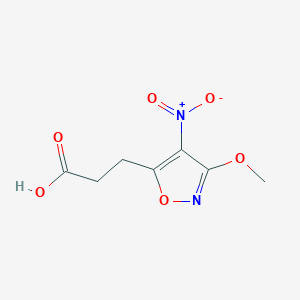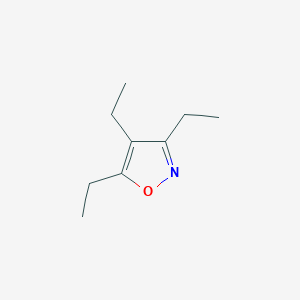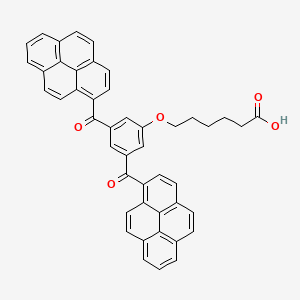
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C46H32O5 and a molecular weight of 664.74 g/mol . This compound is characterized by the presence of pyrene groups, which are polycyclic aromatic hydrocarbons, attached to a phenoxy hexanoic acid backbone. The pyrene groups are known for their strong fluorescence properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of pyrene-1-carbonyl chloride. This intermediate is then reacted with 3,5-dihydroxybenzoic acid to form 3,5-di(pyrene-1-carbonyl)phenol. The final step involves the esterification of this phenol with hexanoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrene groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrene-quinone derivatives.
Reduction: Pyrene-1-methanol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Potential use in drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid primarily involves its interaction with light. The pyrene groups absorb light and emit fluorescence, which can be detected and measured. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrene-1-carboxylic acid: Lacks the phenoxy hexanoic acid moiety.
3,5-Di(pyrene-1-carbonyl)phenol: Lacks the hexanoic acid chain.
Hexanoic acid derivatives: Lacks the pyrene groups.
Uniqueness
6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid is unique due to the combination of pyrene groups and a phenoxy hexanoic acid backbone. This structure imparts both strong fluorescence properties and the ability to participate in various chemical reactions, making it versatile for multiple applications .
Properties
Molecular Formula |
C46H32O5 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
6-[3,5-bis(pyrene-1-carbonyl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C46H32O5/c47-40(48)10-2-1-3-23-51-35-25-33(45(49)38-21-17-31-13-11-27-6-4-8-29-15-19-36(38)43(31)41(27)29)24-34(26-35)46(50)39-22-18-32-14-12-28-7-5-9-30-16-20-37(39)44(32)42(28)30/h4-9,11-22,24-26H,1-3,10,23H2,(H,47,48) |
InChI Key |
SODXRQXEURRJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC(=CC(=C5)OCCCCCC(=O)O)C(=O)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


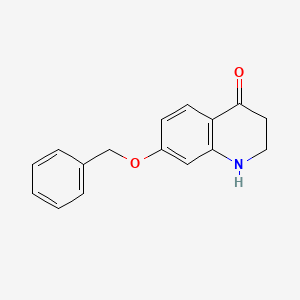
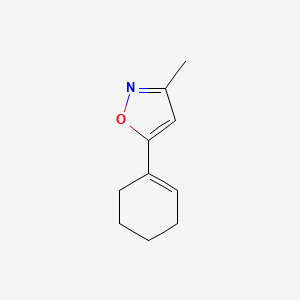

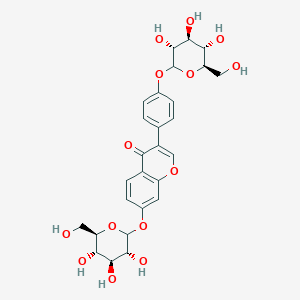
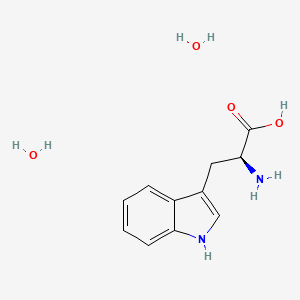
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
